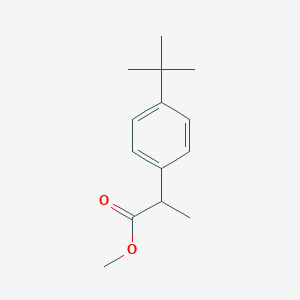
Methyl 2-(4-t-butylphenyl)propanoate
Cat. No. B8321307
M. Wt: 220.31 g/mol
InChI Key: VVCURAYPFGWXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772307B2
Procedure details


A solution of methyl-2-(4-tert-butylphenyl)acetate (1 g, 4.85 mmol) in abs. THF (30 ml) was mixed with a 1 M solution of bis-(trimethylsilyl)lithium amide in THF (5.33 ml, 5.33 mmol) at a temperature of −70° C. within 15 min. The reaction was highly exothermic. The mixture was kept for 20 min at −70° C. and at this temperature methyliodide (0.452 ml, 1.03 g, 7.26 mmol) was added within 5 min. Within 16 h the mixture was heated to RT. For working up, the reaction mixture was mixed with sat. NH4Cl solution (30 ml). There were formed two phases and, as a solid, ammonium chloride which was separated off by filtration and washing with THF (2×8 ml). The filtrate was mixed with DCM (70 ml) and the phases were separated. The aqueous phase was extracted with DCM (2×20 ml). The organic phases were combined, dried and concentrated. There remained a colourless oil (1.08 g) which was purified by chromatography [silica gel 60 (50 g); cyclohexane (800 ml), EtOAc/cyclohexane 1:30 (600 ml)]. 2-(4-Tert-butylphenyl)propionic acid methyl ester was obtained as a colourless oil in a yield of 89% (946 mg).



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
bis-(trimethylsilyl)lithium amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:7][CH:6]=1.[CH3:16]I.[NH4+].[Cl-]>C1COCC1>[CH3:1][O:2][C:3](=[O:15])[CH:4]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([CH3:12])([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH3:16] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CC=C(C=C1)C(C)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.452 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added within 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There were formed two phases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as a solid, ammonium chloride which was separated off by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with THF (2×8 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was mixed with DCM (70 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with DCM (2×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography [silica gel 60 (50 g); cyclohexane (800 ml), EtOAc/cyclohexane 1:30 (600 ml)]
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(C)C1=CC=C(C=C1)C(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
